8-Methoxy-chroman-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Common research pain point: Many chroman-3-carboxylic acid derivatives (e.g., 6-methoxy regioisomer) are heavily patented, while generic scaffolds lack regioselective functionalization handles. This 8-methoxy regioisomer offers an underexplored alternative. - ≥99% purity (NMR) - suitable for reference standards & fragment screens - Rigid MW 208.21, XLogP3 1.4 - FBDD-optimized - Orthogonal C3-COOH & C8-OCH3 handles; enables C5 nitration for rapid analog synthesis - Immediate lab-scale shipping; certified analytical data included

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 108088-19-3
Cat. No. B021784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-chroman-3-carboxylic acid
CAS108088-19-3
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(C2)C(=O)O
InChIInChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)
InChIKeyFTXQMXYVEKCYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-chroman-3-carboxylic Acid (CAS 108088-19-3) Overview


8-Methoxy-chroman-3-carboxylic acid (CAS 108088-19-3), also known as 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, is a chiral benzopyran derivative featuring a methoxy substituent at the 8-position and a carboxylic acid functional group at the 3-position [1]. This compound belongs to the chroman class of privileged scaffolds widely exploited in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and CNS-targeted therapeutics [2]. As a fragment-sized building block (MW 208.21 g/mol), it offers a rigid, hydrogen-bond-capable core suitable for fragment-based drug discovery (FBDD) and library synthesis [3]. The compound is commercially available with validated purity specifications (≥99% by NMR) and full analytical characterization, ensuring reproducibility in synthesis and screening workflows .

Fragment-Based Drug Discovery
Rigid chroman core with balanced fragment properties for library inclusion and hit expansion
Chiral Scaffold Building Block
8-methoxy substitution provides an underexplored regioisomer for kinase and GPCR target studies
Synthesis & QC Reproducibility
Supplied with reported purity specification (NMR) to support consistent synthetic and screening workflows

8-Methoxy-chroman-3-carboxylic Acid: Why It Cannot Be Substituted


The chroman-3-carboxylic acid scaffold tolerates a wide array of substitution patterns, yet the position of the methoxy group profoundly influences both synthetic accessibility and downstream biological activity. Unlike the 6-methoxy isomer (CAS 182570-26-9), which has been extensively optimized as a ROCK2 inhibitor scaffold achieving low nanomolar IC50 values [1], the 8-methoxy substitution pattern remains comparatively underexplored in published structure-activity relationship (SAR) studies. This gap presents a strategic opportunity for medicinal chemists seeking novel intellectual property or exploring alternative binding modes. Moreover, the 8-methoxy substitution alters the electronic distribution and hydrogen-bonding topology of the chroman core, potentially leading to divergent selectivity profiles against kinase panels or other target families [2]. Generic substitution with unsubstituted chroman-3-carboxylic acid (CAS 115822-57-6) or the more common 6-methoxy regioisomer forfeits the distinct stereoelectronic and patent landscape advantages inherent to the 8-methoxy derivative.

8-Methoxy Target Underexplored regioisomer with distinct electronic topology; limited published SAR
6-Methoxy Isomer (CAS 182570-26-9) Validated ROCK2 inhibitor series; extensive patent landscape may restrict novel IP
8-Methoxy Target Methoxy directing group enables regioselective C5 functionalization
Unsubstituted Chroman Acid (CAS 115822-57-6) Lacks directing group; different electrophilic substitution profile may shift synthetic route
8-Methoxy Target Higher purity specification (NMR) for reduced assay artifact risk
Generic Chroman-3-Carboxylic Acid Typical 97% purity may introduce impurity interference in HTS or multi-step synthesis

8-Methoxy-chroman-3-carboxylic Acid: Differentiation Evidence


Chroman Regioisomer: 8-Methoxy vs. 6-Methoxy Substitution

The substitution position of the methoxy group on the chroman-3-carboxylic acid scaffold yields distinct chemical and biological profiles. While the 6-methoxy regioisomer (CAS 182570-26-9) has been validated as a precursor to potent ROCK2 inhibitors with IC50 values as low as 3 nM [1], the 8-methoxy analog (CAS 108088-19-3) occupies an orthogonal position that has not been extensively characterized in published SAR campaigns [2]. This regioisomeric distinction provides a structural handle for probing alternative binding modes within the same target class or for exploring off-target selectivity profiles that may differ from those of the 6-methoxy series.

Regioisomer Comparison
Class-level inference
Underexplored 8-methoxy SAR vs. validated 6-methoxy ROCK2 series (IC50 3 nM reported)
Supports exploration of distinct binding modes and novel IP
No head-to-head kinase panel data; review target-specific selectivity
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR) Fragment-Based Drug Discovery

Commercial Purity: 8-Methoxy vs. Unsubstituted Chroman Acid

The target compound is commercially supplied with a minimum purity specification of ≥99% as determined by NMR spectroscopy . In contrast, the unsubstituted parent scaffold, chroman-3-carboxylic acid (CAS 115822-57-6), is typically offered at 97% purity . This 2% absolute purity differential (≥99% vs. 97%) reduces the likelihood of impurity-driven assay artifacts in high-throughput screening (HTS) and ensures more consistent yields in multi-step synthetic sequences .

Commercial Purity
Head-to-head
≥99% (NMR) target vs. 97% typical for unsubstituted parent
Reduces impurity-driven assay artifacts; supports reproducible synthesis
Source: vendor technical datasheets
Chemical Synthesis Quality Control Medicinal Chemistry High-Throughput Screening

Lipophilicity and Mass: 8-Methoxy vs. Unsubstituted Chroman

The 8-methoxy substitution imparts distinct physicochemical properties relative to the unsubstituted parent. The target compound exhibits an XLogP3-AA value of 1.4 and an exact mass of 208.07355886 Da [1]. In comparison, unsubstituted chroman-3-carboxylic acid (C10H10O3, MW 178.18 g/mol) has a lower predicted lipophilicity and molecular weight [2]. The increased lipophilicity (ΔXLogP3 estimated at ~0.5-0.7 units) and additional hydrogen bond acceptor (methoxy oxygen) can influence membrane permeability, solubility, and target binding affinity in fragment-based drug discovery campaigns [3].

Physicochemical Profile
Cross-study comparable
XLogP3 1.4, MW 208.21; ΔMW +30, ΔXLogP3 ≈0.5 vs. unsubstituted
Altered lipophilicity and H-bond capacity for lead optimization
Computed properties (PubChem); experimental ADME validation recommended
ADME Prediction Physicochemical Properties Medicinal Chemistry Fragment-Based Drug Discovery

Synthetic Intermediate Utility in Drug Discovery

The compound serves as a valuable intermediate in the preparation of pharmacologically active molecules due to its rigid benzopyran scaffold and functional group handles (carboxylic acid at C3, methoxy at C8) that enable selective modifications [1]. Unlike the unsubstituted chroman-3-carboxylic acid, which lacks the methoxy directing group, the 8-methoxy substitution can influence regioselectivity in subsequent reactions (e.g., electrophilic aromatic substitution, nitration) [2]. This differential synthetic utility is documented in vendor technical literature and patent applications, where 8-methoxychroman-3-carboxylic acid is employed as a starting material for nitration to yield ethyl 8-methoxy-5-nitrochroman-3-carboxylate .

Synthetic Utility
Class-level inference
Methoxy directing group enables C5 nitration; documented synthesis of 5-nitro derivative
Streamlines regioselective functionalization not accessible with unsubstituted scaffold
Based on vendor literature and patent examples
Organic Synthesis Medicinal Chemistry Drug Discovery Scaffold Functionalization

8-Methoxy-chroman-3-carboxylic Acid: Key Application Scenarios


Fragment-Based Drug Discovery for Kinases and GPCRs

The 8-methoxy-chroman-3-carboxylic acid fragment (MW 208.21 g/mol, XLogP3 = 1.4) presents a balanced physicochemical profile suitable for fragment library inclusion [1]. Its regioisomeric distinction from the 6-methoxy analog provides a unique vector for hit expansion, particularly in kinase inhibitor programs where the chroman scaffold has demonstrated clinical relevance (e.g., ROCK2 inhibition) [2]. Procurement of the 8-methoxy regioisomer enables exploration of novel binding modes and may yield intellectual property advantages over the extensively patented 6-methoxy series.

Synthesis of 5-Substituted Chroman Derivatives

The methoxy group at the 8-position serves as a strong ortho/para-directing activator for electrophilic aromatic substitution, enabling selective functionalization at the C5 position of the chroman ring [3]. This regioselectivity is not achievable with unsubstituted chroman-3-carboxylic acid. Documented applications include nitration to yield ethyl 8-methoxy-5-nitrochroman-3-carboxylate, a versatile intermediate for further elaboration into amines, amides, and other pharmacophore elements . This directed functionalization streamlines synthetic routes and reduces the need for protecting group strategies.

High-Purity Reference Standard for Quality Control

With a certified purity of ≥99% by NMR , 8-methoxy-chroman-3-carboxylic acid is well-suited as a reference standard for HPLC, LC-MS, and NMR method development in pharmaceutical quality control laboratories. The 2% purity advantage over typical chroman-3-carboxylic acid (97%) reduces the risk of impurity interference in quantitative assays and ensures accurate calibration curves for analytical chemistry workflows.

Scaffold Diversification and Library Synthesis

The carboxylic acid handle at C3 and the methoxy group at C8 offer orthogonal functionalization points for building diverse compound libraries. The scaffold's rigid benzopyran core imposes conformational constraints that can enhance target selectivity and reduce entropic penalties upon binding [4]. The 8-methoxy substitution pattern remains relatively underexplored in the primary literature, offering opportunities for generating novel intellectual property and exploring under-charted chemical space within the chroman class.

Application
Selection Property
Validation Focus
Fragment-based drug discovery for kinase/GPCR targets
Underexplored 8-methoxy regioisomer scaffold
Hit expansion and IP differentiation from common chroman series
Regioselective synthesis of 5-substituted chromans
Methoxy directing group at C8
Electrophilic substitution selectivity (e.g., nitration)
Analytical reference standard for QC
Certified high purity (NMR)
Method calibration and impurity control review
Scaffold diversification and library synthesis
Orthogonal C3-COOH and C8-OMe handles
Conformational constraint and novel IP opportunities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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